(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol Isomedicarpin is a natural product found in Psophocarpus tetragonolobus with data available.
Brand Name: Vulcanchem
CAS No.: 74560-05-7
VCID: VC21348278
InChI: InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
SMILES: COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol

CAS No.: 74560-05-7

Cat. No.: VC21348278

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol - 74560-05-7

Description Isomedicarpin is a natural product found in Psophocarpus tetragonolobus with data available.
CAS No. 74560-05-7
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol
Standard InChI InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
Standard InChI Key YHZDBBUEVZEOIY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Canonical SMILES COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
Melting Point 106 °C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator